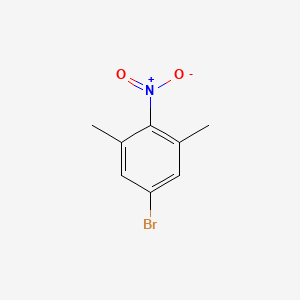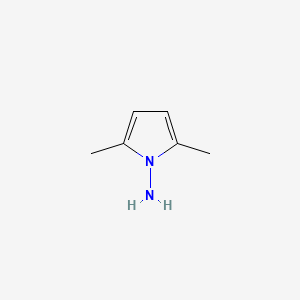
2,8-Phenazinediamine
Vue d'ensemble
Description
2,8-Phenazinediamine is an organic compound with the molecular formula C12H10N4 It is a derivative of phenazine, characterized by the presence of two amino groups at the 2 and 8 positions on the phenazine ring
Mécanisme D'action
Target of Action
It’s known that aromatic amines like 2,8-phenazinediamine can interact with various biological targets due to their rich organic chemistry .
Mode of Action
It’s known that aromatic amines can interact with their targets through various mechanisms, including hydrogen bonding, π-π stacking, and electrostatic interactions
Biochemical Pathways
One study found that this compound was associated with mutagenic activity in surface water receiving industrial wastewater effluent . This suggests that this compound might interfere with DNA replication or repair, but further studies are needed to confirm this and identify other affected pathways.
Pharmacokinetics
As an aromatic amine, it’s likely to have good absorption due to its planar structure and ability to form hydrogen bonds . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and interactions with transport proteins and metabolic enzymes .
Result of Action
Given its potential mutagenic activity , it might cause DNA damage or mutations at the molecular level, which could lead to cellular changes such as altered gene expression or cell cycle disruption.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, its action might be modulated by biological factors such as the target’s expression level, cellular location, and post-translational modifications.
Analyse Biochimique
Biochemical Properties
2,8-Phenazinediamine is known for its promising luminescence, electrochemical, and biochemical applications
Cellular Effects
It has been observed that levels of antioxidant metabolites such as this compound decrease in patients with certain diseases, suggesting a potential role in cellular oxidative stress .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be involved in arginine- and proline-related metabolism, leading to the generation of reactive oxygen species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,8-Phenazinediamine can be synthesized through several methods. One common approach involves the oxidation of o-phenylenediamine using reagents such as ferric chloride in a slightly acidic medium . Another method includes the photochemical conversion of o-phenylenediamine . Additionally, the TEMPO-initiated oxidation of o-phenylenediamine is also a viable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Phenazinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenazine derivatives.
Reduction: The compound can be reduced to form dihydrophenazine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ferric chloride in a slightly acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products:
Oxidation: Phenazine derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Amino-substituted phenazine derivatives.
Applications De Recherche Scientifique
2,8-Phenazinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Comparaison Avec Des Composés Similaires
2,3-Diaminophenazine: Another phenazine derivative with amino groups at the 2 and 3 positions.
2,7-Diaminophenazine: A phenazine derivative with amino groups at the 2 and 7 positions.
Uniqueness: 2,8-Phenazinediamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical and physical properties compared to other phenazine derivatives. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound in various research applications .
Propriétés
IUPAC Name |
phenazine-2,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDBWAKDHGKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227846 | |
| Record name | 2,8-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7704-40-7 | |
| Record name | 2,8-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Phenazinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















